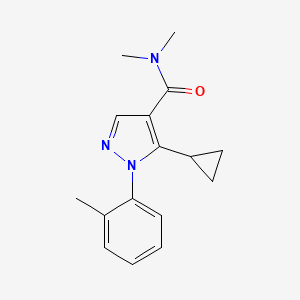![molecular formula C14H18ClF3N4O B7496231 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496231.png)
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. The inhibition of these enzymes and proteins results in the disruption of cellular processes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide have been extensively studied. It has been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells. Furthermore, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide in lab experiments include its high potency and specificity. It has been found to exhibit potent activity against cancer cells and neurological disorders, making it a promising compound for further study. Additionally, its synthesis method has been optimized to obtain a high yield of the product.
The limitations of using 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide in lab experiments include its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration method for this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide. These include:
1. Further study of its mechanism of action to identify additional targets for its activity.
2. Investigation of its potential in combination therapy with other drugs for the treatment of cancer and neurological disorders.
3. Study of its potential in the treatment of other diseases, such as fungal and bacterial infections.
4. Optimization of its synthesis method to obtain a higher yield of the product.
5. Investigation of its potential as a diagnostic tool for cancer and neurological disorders.
Conclusion:
In conclusion, 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide is a promising compound that has gained significant attention in scientific research due to its potential in various applications. Its synthesis method has been extensively studied and optimized to obtain a high yield of the product. Its mechanism of action involves the inhibition of specific enzymes and proteins, leading to the disruption of cellular processes and cell death. Further studies are needed to determine the optimal dosage and administration method for this compound and to investigate its potential in combination therapy with other drugs for the treatment of cancer and neurological disorders.
Synthesemethoden
The synthesis of 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with N-ethylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, which include a particular temperature, pressure, and reaction time. The synthesis method of this compound has been extensively studied and optimized to obtain a high yield of the product.
Wissenschaftliche Forschungsanwendungen
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide has been studied for its potential in various scientific research applications. It has been found to exhibit potent activity against cancer cells, specifically in breast cancer and lung cancer. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been studied for its antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N4O/c1-2-19-12(23)9-21-3-5-22(6-4-21)13-11(15)7-10(8-20-13)14(16,17)18/h7-8H,2-6,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJMODBMCGMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)


![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
![6-chloro-4-N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7496183.png)

![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)


![N-[2-(2-fluorophenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7496223.png)
![N-cyclohexylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7496234.png)
